5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde
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Overview
Description
5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives followed by formylation. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Produces 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carboxylic acid.
Reduction: Produces 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-methanol.
Substitution: Produces various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylimidazole
- 1H-Imidazole-4-carboxaldehyde
- 5-Methoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde
Uniqueness
5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the isopropyl group on the imidazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-ethoxy-2-propan-2-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9-7(5-12)10-8(11-9)6(2)3/h5-6H,4H2,1-3H3,(H,10,11) |
InChI Key |
WNHGRZFAYDYPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(NC(=N1)C(C)C)C=O |
Origin of Product |
United States |
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